

Commercial Suppliers of 4-(1-Piperidylmethyl)phenylboronic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(1-Piperidylmethyl)phenylboronic Acid

Cat. No.: B176246

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For researchers, scientists, and professionals in drug development, sourcing high-quality reagents is a critical first step in the synthesis of novel compounds. This technical guide provides an in-depth overview of commercial suppliers for **4-(1-Piperidylmethyl)phenylboronic Acid** (CAS No. 1200434-84-9), a valuable building block in organic synthesis, particularly in cross-coupling reactions.

Overview of 4-(1-Piperidylmethyl)phenylboronic Acid

Molecular Formula: $C_{12}H_{18}BNO_2$ Molecular Weight: 219.09 g/mol Appearance: Typically a white to off-white or yellow solid. Key Applications: Primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of complex biaryl compounds and other valuable motifs in medicinal chemistry.

Commercial Supplier Data

The following table summarizes the availability and specifications of **4-(1-Piperidylmethyl)phenylboronic Acid** from various commercial suppliers. This data has been compiled from publicly available information on supplier websites. Researchers are advised to

visit the individual supplier websites for the most current information and to request certificates of analysis.

Supplier	Product Code	Purity	Available Quantities
BLD Pharm	BD00796349	≥95%	1g, 5g, 10g, 25g, 50g, 100g
BoronPharm	BP21663	≥98%	Inquire for details
ChemicalBook	CB3207240	Inquire for details	Inquire for details
Ark Pharm	AK-43828	≥95%	1g, 5g, 10g, 25g
Combi-Blocks	QC-7848	≥97%	250mg, 1g, 5g, 10g
Oakwood Chemical	043828	≥95%	1g, 5g, 10g, 25g
TCI America	Inquire for details	Inquire for details	Inquire for details

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction using **4-(1-Piperidylmethyl)phenylboronic Acid** and a generic aryl bromide. This protocol is based on established literature procedures for similar boronic acids.[1][2][3] Optimization of reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

- **4-(1-Piperidylmethyl)phenylboronic Acid**
- Aryl bromide (e.g., 4-bromotoluene)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., Potassium carbonate, K₂CO₃)
- Solvent (e.g., Toluene and Water, 4:1 v/v)

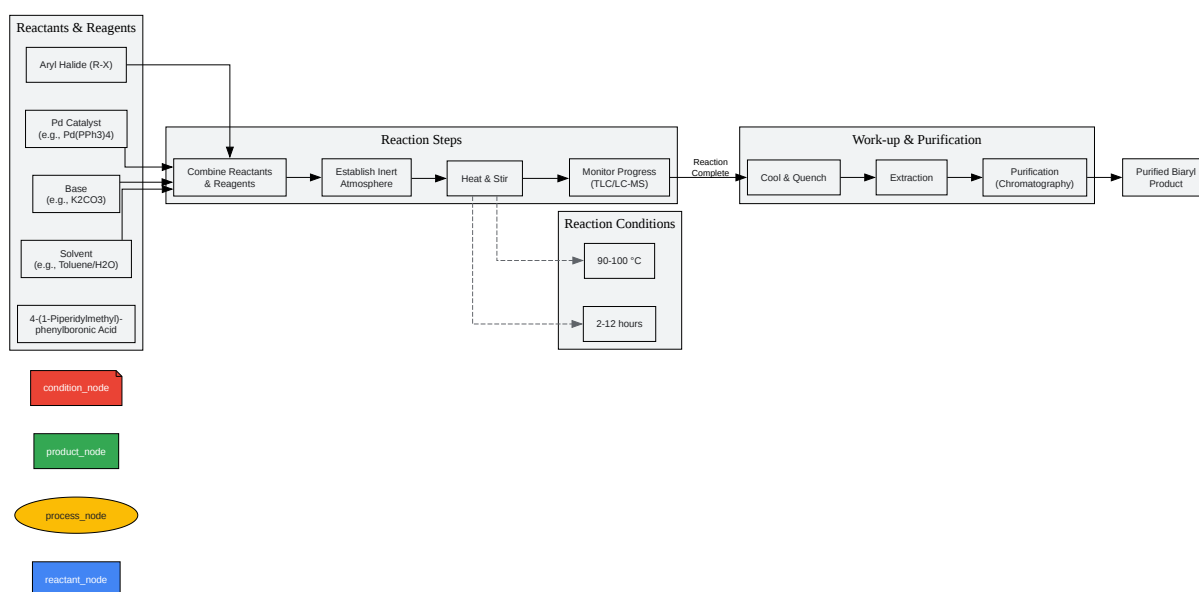
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4-(1-Piperidylmethyl)phenylboronic Acid** (1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (2.0 mmol).
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
- **Catalyst Addition:** Under a positive pressure of the inert gas, add the palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$, 0.05 mmol).
- **Solvent Addition:** Add the degassed solvent mixture (toluene:water, 4:1, 10 mL) to the flask via syringe.
- **Reaction:** Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
- **Purification:** Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction described above.



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Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

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References

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- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
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